molecular formula C14H16O3 B12082418 tert-Butyl 2-(3-ethynylphenoxy)acetate

tert-Butyl 2-(3-ethynylphenoxy)acetate

Cat. No.: B12082418
M. Wt: 232.27 g/mol
InChI Key: XROFFNXSYNMULV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-ethynylphenoxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-ethynylphenoxy)acetate typically involves the esterification of 2-(3-ethynylphenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can be employed to catalyze the esterification reaction. The reaction mixture is typically heated to elevated temperatures and maintained under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-ethynylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like alkoxides or amines in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-ethynylphenoxy)acetate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It can also serve as a substrate in enzymatic assays to investigate the activity of esterases and lipases.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure can be modified to create novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including polymers and resins. It can also be utilized in the formulation of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The ethynyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    tert-Butyl acetate: A simple ester with similar structural features but lacking the phenoxy and ethynyl groups.

    tert-Butyl 2-(2-ethynylphenoxy)acetate: A structural isomer with the ethynyl group positioned differently on the phenoxy ring.

    tert-Butyl 2-(4-ethynylphenoxy)acetate: Another isomer with the ethynyl group at the para position on the phenoxy ring.

Uniqueness: tert-Butyl 2-(3-ethynylphenoxy)acetate is unique due to the specific positioning of the ethynyl group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This unique structure can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl 2-(3-ethynylphenoxy)acetate

InChI

InChI=1S/C14H16O3/c1-5-11-7-6-8-12(9-11)16-10-13(15)17-14(2,3)4/h1,6-9H,10H2,2-4H3

InChI Key

XROFFNXSYNMULV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C#C

Origin of Product

United States

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